3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one
Overview
Description
3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one: is a chemical compound belonging to the class of 1,2,4-triazines. It is a metabolite of metamitron, a widely used herbicide. The compound is characterized by the replacement of the amino group in metamitron with a hydrogen atom. Its chemical formula is C₁₀H₉N₃O, and it has a molecular mass of 187.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one can be synthesized through the chemical transformation of metamitron. The process involves the removal of the amino group from metamitron, resulting in the formation of metamitron-desamino. Specific reaction conditions and reagents used in this transformation are not widely documented, but it typically involves standard organic synthesis techniques .
Industrial Production Methods: Industrial production of metamitron-desamino is not extensively detailed in the literature. it is likely produced as a byproduct or metabolite during the manufacturing and application of metamitron-based herbicides .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert metamitron-desamino into other derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is used in research to study the chemical properties and reactivity of triazine compounds. It serves as a model compound for understanding the behavior of similar herbicides and their metabolites .
Biology: In biological research, metamitron-desamino is studied for its effects on plant physiology and its role as a metabolite of metamitron. It helps in understanding the metabolic pathways and degradation processes of herbicides in plants .
Medicine: While not directly used in medicine, the study of metamitron-desamino contributes to the broader understanding of triazine compounds, some of which have medicinal properties .
Industry: In the agricultural industry, metamitron-desamino is relevant as a metabolite of metamitron, which is used to control weeds in various crops. Understanding its properties and behavior helps in assessing the environmental impact and efficacy of herbicides .
Mechanism of Action
The mechanism of action of metamitron-desamino involves its role as a metabolite of metamitron. Metamitron inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, as a degradation product, may have reduced herbicidal activity but still contributes to the overall impact of metamitron on plant physiology .
Comparison with Similar Compounds
Metamitron: The parent compound of metamitron-desamino, used as a herbicide.
Atrazine: Another triazine herbicide with similar chemical properties.
Simazine: A triazine herbicide used for weed control in various crops
Uniqueness: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to its specific structure as a deaminated metabolite of metamitron. This structural difference influences its chemical reactivity and biological activity compared to other triazine compounds .
Properties
IUPAC Name |
3-methyl-6-phenyl-4H-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSYWCQYMPDAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190483 | |
Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36993-94-9 | |
Record name | Desaminometamitron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36993-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036993949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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